molecular formula C10H12O2 B109291 (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial CAS No. 5056-17-7

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial

Cat. No.: B109291
CAS No.: 5056-17-7
M. Wt: 164.2 g/mol
InChI Key: AYODHZHFDRRQEZ-XLKYRCCQSA-N
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Description

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is an organic compound characterized by its polyene structure, which includes three conjugated double bonds and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial typically involves the use of polyene compounds as starting materials. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene structure. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonium salt, facilitating the formation of the ylide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogens in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Major Products Formed

Scientific Research Applications

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial exerts its effects involves its interaction with various molecular targets. The compound’s polyene structure allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Additionally, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-3-methyl-5-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexenyl)-2,4-pentadienal
  • (2E,4E,6E)-5-methyl-7-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexenyl)-2,4,6-heptatrienal

Uniqueness

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3/b4-3+,9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODHZHFDRRQEZ-XLKYRCCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=O)/C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258250
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5056-17-7
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5056-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatrienedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,E,E)-2,7-dimethylocta-2,4,6-trienedial
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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